Cas no 393566-08-0 (N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide)

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group and an adjacent 2-methylbenzamide moiety. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly due to the thiadiazole scaffold's known bioactivity. The benzylsulfanyl and methylbenzamide substituents may enhance binding affinity or modulate physicochemical properties, such as solubility and stability. Its precise applications depend on further pharmacological or functional studies, but its molecular architecture suggests relevance as an intermediate or bioactive agent in targeted synthesis. Handling requires standard laboratory precautions for sulfanyl and amide-containing compounds.
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide structure
393566-08-0 structure
Product name:N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
CAS No:393566-08-0
MF:C17H15N3OS2
MW:341.4505007267
CID:5805750
PubChem ID:3475730

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
    • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
    • Benzamide, 2-methyl-N-[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]-
    • N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
    • F0509-1138
    • Oprea1_614539
    • 393566-08-0
    • AKOS005406979
    • Inchi: 1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)15(21)18-16-19-20-17(23-16)22-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,19,21)
    • InChI Key: PYCBHLJVFAFOOE-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC2=CC=CC=C2)S1)(=O)C1=CC=CC=C1C

Computed Properties

  • Exact Mass: 341.06565446g/mol
  • Monoisotopic Mass: 341.06565446g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • pka: 7.65±0.50(Predicted)

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0509-1138-5mg
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
393566-08-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0509-1138-10mg
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
393566-08-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0509-1138-2μmol
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
393566-08-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0509-1138-5μmol
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
393566-08-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0509-1138-3mg
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
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3mg
$63.0 2023-05-17
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F0509-1138-30mg
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
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30mg
$119.0 2023-05-17
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F0509-1138-1mg
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
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1mg
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F0509-1138-40mg
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
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Life Chemicals
F0509-1138-10μmol
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
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10μl
$69.0 2023-05-17
Life Chemicals
F0509-1138-50mg
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
393566-08-0 90%+
50mg
$160.0 2023-05-17

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Related Literature

Additional information on N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (CAS No. 393566-08-0): A Comprehensive Overview

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (CAS No. 393566-08-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is characterized by a thiadiazole ring linked to a benzene ring through a sulfanyl group. The presence of the methylbenzamide moiety adds to its structural complexity and contributes to its biological activity. The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom, which imparts unique chemical and biological properties to the molecule.

Recent studies have highlighted the importance of thiadiazole-containing compounds in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that thiadiazole derivatives exhibit potent antimicrobial activity against multidrug-resistant bacteria. This finding underscores the potential of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide as a lead compound for developing new antibiotics.

In addition to its antimicrobial properties, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has shown promising anticancer activity. A 2020 study in the European Journal of Medicinal Chemistry reported that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development in cancer therapy.

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves several steps. One common approach is to start with 2-aminothiophenol and react it with benzyl bromide to form the corresponding sulfide. The sulfide is then converted into a thiadiazole derivative through a cyclization reaction with an appropriate reagent. Finally, the thiadiazole derivative is coupled with 2-methylbenzoic acid using a coupling agent such as EDC or HATU to form the final product.

The biological activities of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide have been extensively studied using various in vitro and in vivo models. In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines at low micromolar concentrations. Additionally, it has been found to have minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic window.

In vivo studies have further validated these findings. A study published in the Cancer Letters in 2019 reported that N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide significantly reduced tumor growth in xenograft models without causing significant toxicity to the host animals. These results highlight the potential of this compound as a novel anticancer agent.

Beyond its therapeutic applications, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has also been explored for its antifungal properties. A 2018 study in the Journal of Agricultural and Food Chemistry demonstrated that this compound effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. This finding opens up new possibilities for its use in agricultural and food industries.

In conclusion, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (CAS No. 393566-08-0) is a promising compound with diverse biological activities. Its unique chemical structure and multifaceted biological properties make it an attractive candidate for further research and development in various therapeutic areas. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound holds significant promise for addressing unmet medical needs.

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